1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene
Description
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by two iodine atoms at the 1- and 2-positions, a fluorine atom at the 4-position, and a fluoromethoxy group (-OCH2F) at the 5-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, or materials science. The iodine atoms enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine and fluoromethoxy groups contribute to metabolic stability and lipophilicity, traits critical in drug design .
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-2-(fluoromethoxy)-4,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-2-6(11)5(10)1-4(7)9/h1-2H,3H2 |
InChI Key |
UJECQVNJDICNEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)OCF |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H3F2I2O |
| Molecular Weight | Approx. 395.91 g/mol |
| IUPAC Name | 1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene |
| Physical State | Solid (typically) |
| Key Functional Groups | Diiodo, fluoro, fluoromethoxy |
The presence of iodine atoms increases molecular weight and reactivity, while the fluoromethoxy group enhances lipophilicity and modulates electronic properties.
Preparation Methods
The synthesis of this compound generally involves multi-step procedures combining selective halogenation and fluoromethoxylation of appropriately substituted benzene derivatives.
General Synthetic Strategy
Starting Material Selection : A fluorinated benzene derivative, such as 1,2-diiodobenzene or a related intermediate, is chosen as the scaffold.
Introduction of Fluorine : Electrophilic fluorination or nucleophilic substitution introduces the fluorine atom at the 4-position.
Installation of the Fluoromethoxy Group : The fluoromethoxy substituent (-OCH2F) is introduced via nucleophilic substitution of a phenolic precursor with fluoromethyl halides (e.g., fluoromethyl iodide).
Purification and Characterization : The final product is purified by chromatographic methods and characterized by NMR, MS, and elemental analysis.
Detailed Preparation Steps
Synthesis of the Fluoromethoxy Substituent
- Electrophilic Monofluoromethylation : According to recent research, chlorofluoromethane (CH2ClF) can be used as an electrophilic monofluoromethylating agent to convert phenolic groups into fluoromethoxy groups under basic conditions (e.g., NaH in DMF) with yields up to 74% at room temperature.
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | K2CO3 | CH3CN | RT | 0 |
| 2 | KOH | CH3CN | RT | <10 |
| 3 | KOH | DMF | RT | 53 |
| 4 | NaH | DMF | RT | 74 |
This method is applicable for converting phenol derivatives into fluoromethoxy-substituted aromatics, which is a key step in the synthesis of this compound.
Halogenation (Iodination and Fluorination)
Iodination : Selective iodination of fluorinated benzene derivatives can be achieved using iodine sources under controlled conditions. The position and number of iodine substituents are controlled by directing effects of existing substituents.
Fluorination : Introduction of fluorine atoms can be done via nucleophilic aromatic substitution on activated positions or via electrophilic fluorination reagents.
Example Related Compound Synthesis : The preparation of 1,2,4,5-tetrafluorobenzene from pentafluorophenylhydrazine and alkali metal alkoxides demonstrates the use of nucleophilic substitution to introduce fluorine atoms efficiently with yields around 70%.
Synthesis of this compound
A plausible synthetic route based on literature and related compounds involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | 1,2-Diiodobenzene or derivative | Halogenated benzene scaffold |
| 2 | Electrophilic fluorination | Selective fluorination reagent | Introduction of fluorine at 4-position |
| 3 | Phenol formation | Hydroxylation or demethylation | Phenol precursor for fluoromethoxylation |
| 4 | Fluoromethoxylation | Reaction with fluoromethyl iodide or chlorofluoromethane + base (NaH/DMF) | Introduction of fluoromethoxy group at 5-position |
| 5 | Purification | Chromatography, recrystallization | Pure this compound |
Research Results and Analysis
Yield and Purity : The fluoromethoxylation step using NaH in DMF typically achieves yields of approximately 70-75% under mild conditions. Halogenation steps can vary but generally provide high regioselectivity when directed by substituents.
Reaction Conditions : Mild temperatures (room temperature to 60°C) and inert atmosphere are preferred to avoid side reactions and decomposition.
Characterization : NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis confirm the substitution pattern and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting material | 1,2-Diiodobenzene or fluorinated benzene |
| Fluorination reagent | Electrophilic fluorinating agents or nucleophilic substitution |
| Fluoromethoxylation agent | Fluoromethyl iodide or chlorofluoromethane |
| Base for fluoromethoxylation | Sodium hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature to 60°C |
| Yield (fluoromethoxylation) | Up to 74% |
| Purification method | Chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine and fluorine atoms can enhance the compound’s ability to form strong interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Reduction of Nitro Intermediates
Compounds like 4-(substituted)-5-fluorobenzene-1,2-diamine () are synthesized via SnCl2-mediated reduction of nitro precursors.
Condensation Reactions
Benzimidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzo[d]imidazole ) are synthesized from diamines and aldehydes under acidic conditions . The diiodo compound’s iodine atoms may hinder such condensations due to steric bulk, necessitating optimized catalysts or higher temperatures.
Stability and Reactivity
- Thermal Stability: The diiodo compound is expected to exhibit lower thermal stability compared to dibromo or dichloro analogs due to weaker C-I bonds.
- Hydrolytic Sensitivity: Fluoromethoxy groups resist hydrolysis better than methoxy or ethoxy groups, as seen in 4-(difluoromethoxy)-2-hydroxybenzaldehyde synthesis .
- Cross-Coupling Potential: Iodine’s superior leaving-group ability compared to bromine or chlorine makes the diiodo compound a preferred substrate for Pd-catalyzed reactions .
Biological Activity
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene is an organic compound notable for its unique molecular structure, which includes two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. The molecular formula is CHFIO, with a molecular weight of approximately 395.91 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the area of anticancer research.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, some derivatives have been evaluated for their ability to target specific pathways involved in cancer progression.
Table 1: Summary of Biological Activity Studies
| Study Reference | Compound Tested | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Inhibits cancer cell proliferation | Induction of apoptosis | |
| Similar derivatives | Varies by structure | Targeting specific signaling pathways |
The biological activity of this compound can be attributed to its unique electronic properties influenced by the halogen substituents. The iodine atoms can participate in nucleophilic substitution reactions, while the fluorine and fluoromethoxy groups modulate the electron density of the aromatic system. This modulation can enhance the compound's interaction with biological targets.
Case Studies
Several case studies have explored the effects of this compound on different cancer cell lines. For example:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased levels of caspase-3 activity.
- Lung Cancer Research : In another investigation involving A549 lung cancer cells, the compound was shown to inhibit cell migration and invasion, suggesting potential applications in metastasis prevention.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparative analysis with structurally similar compounds is essential.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene | CHFIO | Different halogenation pattern |
| 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene | CHFI | Contains trifluoromethyl group |
| 1,2-Dibromo-4-fluoro-5-(fluoromethoxy)benzene | CHFBrO | Features bromine instead of iodine |
The differences in halogen substituents significantly influence the reactivity and biological activity of these compounds. For instance, brominated variants may exhibit different pharmacokinetic profiles compared to iodinated ones.
Q & A
Basic: What synthetic routes are commonly employed to prepare 1,2-diiodo-4-fluoro-5-(fluoromethoxy)benzene, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of fluorine and iodine substituents. Key steps include:
- Iodination: Sequential iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Evidence from iodinated anisole derivatives (e.g., 2,6-difluoro-4-iodoanisole) suggests that temperature control (0–25°C) and solvent polarity (e.g., dichloromethane) are critical to avoid over-iodination .
- Fluoromethoxy Introduction: Methoxy groups are fluorinated via nucleophilic substitution (e.g., using DAST [diethylaminosulfur trifluoride]) under anhydrous conditions .
Optimization Parameters:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Minimizes side reactions (e.g., dehalogenation) |
| Solvent | Polar aprotic (e.g., DCM) | Enhances electrophile stability |
| Catalyst | H2SO4 or AlCl3 | Accelerates EAS kinetics |
Advanced: How can regioselectivity challenges in diiodination be addressed to ensure precise substitution at positions 1 and 2?
Answer:
Regioselectivity is influenced by steric and electronic factors. Advanced strategies include:
- Directed Ortho-Metalation (DoM): Using directing groups (e.g., fluoromethoxy) to pre-coordinate with Lewis acids (e.g., LDA), directing iodination to ortho positions .
- Computational Modeling: DFT calculations predict charge distribution on the aromatic ring, identifying reactive sites. For example, electron-deficient positions (due to fluorine and methoxy groups) favor iodination .
Case Study:
In 1,3-difluoro-5-iodo-2-methoxybenzene synthesis, regioselective iodination at position 5 was achieved by pre-blocking competing sites with temporary protecting groups (e.g., trimethylsilyl) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Answer:
- NMR (¹H/¹³C/¹⁹F):
- ¹⁹F NMR: Identifies fluorine environments (e.g., fluoromethoxy at δ −58 to −62 ppm) .
- ¹H NMR: Aromatic protons adjacent to iodine show deshielding (δ 7.5–8.2 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₇H₄F₂I₂O expected at ~427.78) .
Advanced: How can isomerization or structural ambiguities be resolved in analogues of this compound?
Answer:
- X-ray Crystallography: Determines absolute configuration, resolving positional isomers (e.g., distinguishing 1,2-diiodo from 1,3-diiodo substitution) .
- 2D NMR (COSY, NOESY): Maps coupling between protons and iodine substituents to confirm substitution patterns .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Purity: ≥98% (HPLC) minimizes degradation via impurities .
- Storage: Under inert atmosphere (Ar/N₂) at −20°C in amber vials to prevent photolytic dehalogenation .
Advanced: What decomposition pathways are observed under thermal or photolytic stress?
Answer:
- Thermal Degradation: Thermogravimetric analysis (TGA) reveals weight loss at >150°C, correlating with iodine loss (detected via GC-MS) .
- Photolysis: UV exposure cleaves C-I bonds, forming free iodine radicals (trapped via ESR spectroscopy) .
Basic: How is this compound utilized in supramolecular chemistry or halogen-bonding studies?
Answer:
The iodine substituents act as halogen-bond donors. Applications include:
- Cocrystal Engineering: Co-crystallization with acceptors (e.g., pyridine derivatives) to study bond strength (measured via X-ray) .
- Catalysis: Halogen-bond activation in Diels-Alder reactions, monitored by kinetic NMR .
Advanced: How can contradictory data on reactivity (e.g., iodination yields) across studies be reconciled?
Answer:
Contradictions often arise from:
- Reagent Purity: Trace moisture reduces iodination efficiency (validate via Karl Fischer titration) .
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) deactivate the ring, requiring longer reaction times (kinetic studies recommended) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and fume hood use (prevents iodine vapor exposure) .
- Waste Disposal: Halogenated waste segregated in designated containers .
Advanced: What ecotoxicological profiling methods are applicable for assessing environmental impact?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
